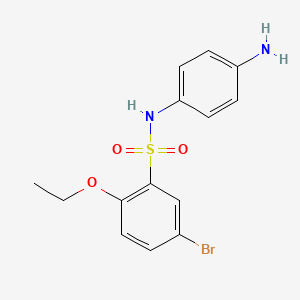

N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide

Description

N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes an aminophenyl group, a bromine atom, an ethoxy group, and a sulfonamide group

Properties

IUPAC Name |

N-(4-aminophenyl)-5-bromo-2-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c1-2-20-13-8-3-10(15)9-14(13)21(18,19)17-12-6-4-11(16)5-7-12/h3-9,17H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQFSJGSWXMWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 2-ethoxybenzene-1-sulfonamide, followed by the introduction of the aminophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide, exhibit significant antimicrobial activity. For instance, studies have shown that similar sulfonamide compounds can inhibit bacterial growth against strains such as Escherichia coli and Salmonella typhimurium with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents .

Anticancer Potential

Sulfonamide derivatives have been investigated for their anticancer properties. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds have demonstrated cytotoxic effects through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival .

Inhibition of Enzymatic Activity

This compound may function by inhibiting specific enzymes crucial for bacterial survival or cancer cell proliferation. Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts the production of essential metabolites, leading to bacterial death.

Interaction with Receptors

The compound may also interact with various biological receptors. For instance, some studies suggest that sulfonamides can modulate the activity of endothelin receptors, which are implicated in vascular disorders and hypertension . This interaction could pave the way for developing new treatments for cardiovascular diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. The incorporation of the ethoxy group and bromine atom is crucial for enhancing the compound's biological activity .

Synthetic Pathways

A common synthetic route includes:

- Bromination of 2-ethoxybenzenesulfonamide.

- Amination at the para position to introduce the amino group.

- Purification and characterization using techniques such as NMR and mass spectrometry to confirm structure .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. Additionally, the bromine and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

- N-(4-aminophenyl)-5-bromo-2-methoxybenzene-1-sulfonamide

- N-(4-aminophenyl)-5-chloro-2-ethoxybenzene-1-sulfonamide

- N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-carboxamide

Uniqueness

N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the ethoxy group distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and applications.

Biological Activity

N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article consolidates findings from various studies to provide an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a bromo-substituted aromatic ring, which is known to influence its biological properties. The presence of the ethoxy group enhances its solubility and bioavailability.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of sulfonamides, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It has been shown to activate apoptotic pathways in certain cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis .

- Calcium Channel Modulation : Some studies suggest that sulfonamides can act as calcium channel inhibitors, affecting vascular resistance and blood pressure regulation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Theoretical models indicate:

- Absorption : Good permeability across biological membranes.

- Distribution : Potential for widespread distribution due to lipophilicity.

- Metabolism : Likely biotransformation via oxidation and reduction reactions, influencing its efficacy and safety profile .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated that this compound showed superior activity against resistant bacterial strains compared to traditional antibiotics.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 6.72 | E. coli |

| This compound | 6.63 | S. aureus |

Anti-inflammatory Effects

In vivo studies demonstrated that the compound significantly reduced inflammation in animal models, evidenced by decreased paw edema in carrageenan-induced models . This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-(4-aminophenyl)-5-bromo-2-ethoxybenzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride intermediate with 4-aminophenol derivatives. Key steps include:

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

- Structural confirmation via - and -NMR to resolve ambiguities in aromatic proton environments caused by bromine and ethoxy substituents .

Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide?

- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement:

- Collect data with a Mo-Kα source (λ = 0.71073 Å) at 100 K.

- Refinement parameters should include anisotropic displacement for non-H atoms.

- Validate geometry against similar sulfonamide structures (e.g., C—S—N—C torsion angles ~80–90°) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Focus on -NMR to identify the ethoxy group (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH) and aromatic protons (deshielded by Br, δ 7.2–8.0 ppm).

- IR : Confirm sulfonamide S=O stretches (~1350 cm) and N–H bending (~1600 cm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] and bromine isotope patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this sulfonamide?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase or kinases).

- Optimize geometry using DFT (B3LYP/6-31G* basis set) to calculate electrostatic potential surfaces and HOMO-LUMO gaps.

- Compare with structurally related sulfonamides (e.g., N-(4-chlorophenyl) analogs) to rationalize activity differences .

Q. How to address contradictions in bioactivity data across different assays?

- Methodological Answer :

- Conduct dose-response curves (IC) in triplicate to assess reproducibility.

- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Check for off-target effects via kinase profiling panels or proteome-wide affinity pulldowns .

Q. What strategies resolve discrepancies in crystallographic vs. solution-phase structural data?

- Methodological Answer :

- Compare solid-state (X-ray) and solution (NMR NOESY) structures to identify conformational flexibility.

- Use variable-temperature NMR to probe dynamic behavior (e.g., rotation of the ethoxy group).

- Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .

Q. How to design derivatives to enhance solubility without compromising activity?

- Methodological Answer :

- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 4-aminophenyl ring.

- Assess logP via shake-flask method or HPLC-derived hydrophobicity indices.

- Test solubility in PBS (pH 7.4) and DMSO/PBS mixtures, correlating with cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.